![molecular formula C12H16N2O4S2 B2624224 1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione CAS No. 108482-22-0](/img/structure/B2624224.png)

1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

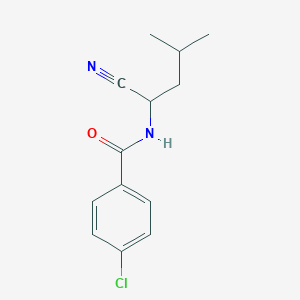

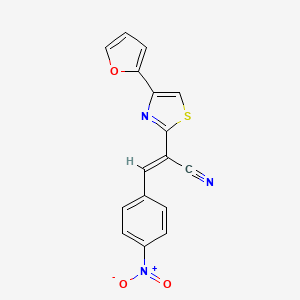

The compound “1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine ring, for instance, might undergo reactions typical of other nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring might affect its solubility and reactivity .Aplicaciones Científicas De Investigación

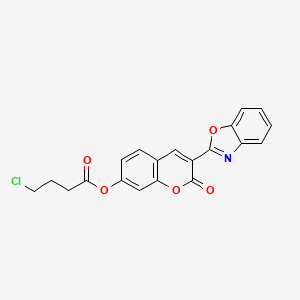

- Epilepsy is a common neurological disorder characterized by seizures and drug resistance. Researchers have discovered that certain pyrrolidine-2,5-dione derivatives exhibit potent anticonvulsant activity . These compounds were effective in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. One promising compound, labeled as “30,” demonstrated favorable safety profiles and inhibition of calcium currents mediated by Cav 1.2 (L-type) channels.

- Compound 30 not only showed anticonvulsant activity but also proved effective in pain models. It exhibited efficacy in the formalin test of tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice . This dual functionality suggests potential applications in pain management.

- Compound 30 displayed high metabolic stability in human liver microsomes and negligible hepatotoxicity. Additionally, it exhibited relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9) compared to reference compounds . These properties make it an interesting candidate for further preclinical development.

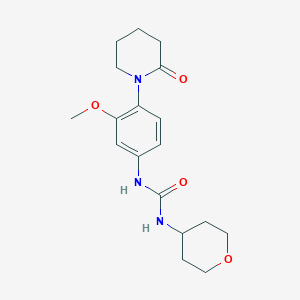

- Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase (CA) isoenzymes. CA is involved in various diseases, including retinal disorders and glaucoma . Further exploration of these derivatives may lead to novel CA inhibitors.

- The pyrrolidine-2,5-dione ring serves as a core fragment for compounds with diverse therapeutic activities, including antipsychotic and antidepressant effects . Investigating its interactions with relevant receptors could yield valuable insights.

- Although not explicitly mentioned in the provided literature, pyrrolidine-2,5-diones have been explored for their anti-inflammatory properties . Further studies could elucidate their mechanisms and potential clinical applications.

Anticonvulsant Properties

Pain Management

Metabolic Stability and Safety Profile

Carbonic Anhydrase Inhibition

Antipsychotic and Antidepressant Potential

Anti-Inflammatory Applications

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYORKVNXVPDAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCSSCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![8-[(Z)-3-chlorobut-2-enyl]sulfanyl-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2624148.png)

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)